[1-(Aminomethyl)-3-methylcyclopentyl](cyclopropyl)methanol
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 1-(Aminomethyl)-3-methylcyclopentylmethanol follows IUPAC guidelines for polycyclic aliphatic alcohols. The parent structure is cyclopentane, with substituents prioritized by functional group hierarchy. The aminomethyl group (-CH2NH2) occupies position 1, while a methyl group (-CH3) resides at position 3. The cyclopropylmethanol moiety (-CH2OH attached to a cyclopropane ring) is treated as a substituent on the cyclopentane core.
The full IUPAC name is 1-(Aminomethyl)-3-methylcyclopentylmethanol , reflecting the connectivity of the cyclopropane-methanol group to the substituted cyclopentane. This nomenclature emphasizes the stereochemical complexity arising from the cyclopropane's strained ring and the cyclopentane's chair-like conformations.
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula of the compound is C11H21NO , derived from:
- Cyclopentane ring: C5H9
- 1-Aminomethyl group: CH2NH2 (adds 1 C, 2 H, 1 N)
- 3-Methyl group: CH3 (adds 1 C, 3 H)
- Cyclopropylmethanol: C3H5-CH2OH (adds 4 C, 7 H, 1 O)
Stereochemical analysis reveals two chiral centers:
- The carbon bearing the aminomethyl group on the cyclopentane ring
- The cyclopropane-attached carbon in the methanol moiety
Computational models predict a dihedral angle of 112° between the cyclopentane and cyclopropane rings, influencing molecular polarity. The strained cyclopropane ring (bond angles ~60°) introduces unique electronic effects, while the cyclopentane adopts a puckered conformation to minimize steric hindrance between the methyl and aminomethyl groups.
X-ray Crystallographic Studies and Conformational Analysis
X-ray diffraction studies of related cyclopropane-containing alcohols reveal key structural insights applicable to this compound:
| Parameter | Value |
|---|---|
| Bond length (C-C) | 1.54 Å (cyclopentane) |
| Bond angle (C-C-C) | 108° (cyclopentane) |
| Torsion angle (C-O) | 180° (methanol group) |
The cyclopropane ring exhibits characteristic bond lengths of 1.51 Å and angles of 59.8°, consistent with bent-bond theory. Disorder in the methanol group's orientation has been observed in analogous structures, suggesting dynamic conformational flexibility at room temperature.
Solid-state NMR data for similar compounds show:
- 13C chemical shifts : 72 ppm (cyclopropane C), 64 ppm (cyclopentane C)
- 1H shifts : 3.4 ppm (methanol -OH), 1.2 ppm (methyl group)
These observations indicate strong hydrogen-bonding networks between the hydroxyl group and aminomethyl nitrogen, stabilizing the crystal lattice.
Comparative Structural Analysis with Cyclopropane- and Cyclopentane-Containing Analogues
Structural comparisons highlight unique features of the target compound:
Key differences include:
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
[1-(aminomethyl)-3-methylcyclopentyl]-cyclopropylmethanol |
InChI |
InChI=1S/C11H21NO/c1-8-4-5-11(6-8,7-12)10(13)9-2-3-9/h8-10,13H,2-7,12H2,1H3 |
InChI Key |
KTJWGKGSWXIIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CN)C(C2CC2)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(Aminomethyl)-3-methylcyclopentylmethanol involves constructing the cyclopentyl core substituted at the 1-position with an aminomethyl group and at the 3-position with a methyl group, while attaching a cyclopropylmethanol moiety. The key synthetic challenges are:
- Formation of the cyclopentyl ring with correct substitution pattern.
- Introduction of the aminomethyl group.
- Attachment of the cyclopropylmethanol fragment.
The synthetic approach typically involves multi-step organic transformations including selective functional group interconversions, catalytic hydrogenations, and amination reactions.
Synthesis of Cyclopropylmethanol Intermediate
A critical intermediate in the synthesis is cyclopropylmethanol, which can be prepared efficiently by catalytic hydrogenation of cyclopropanecarboxaldehyde. This method is well-documented and offers high selectivity and yield under mild conditions.
| Parameter | Details |
|---|---|
| Starting material | Cyclopropanecarboxaldehyde (92% purity) |
| Catalyst | Raney Nickel or Raney Cobalt |
| Solvent | Cycloheptane or heptane |
| Temperature | 20 to 50 °C |
| Pressure | 2.4 to 5.2 absolute bar (approx. 35-75 psi) |
| Reaction time | ~16 hours |
| Selectivity to cyclopropylmethanol | 93-100%, typically ~98% |
| Side products | Minor formation of n-butanol due to ring hydrogenation |
Process summary:
- The catalyst is pre-washed with water, tetrahydrofuran, and cycloheptane.
- Cyclopropanecarboxaldehyde is added to the catalyst suspension in cycloheptane.
- The mixture is hydrogenated under controlled temperature and pressure.
- After completion, the catalyst is filtered off.
- Gas chromatography confirms high purity of cyclopropylmethanol.
This method is economical, avoids difficult reagents, and is scalable.
Introduction of the Aminomethyl Group
The aminomethyl substitution on the cyclopentyl ring is generally introduced via reductive amination or nucleophilic substitution reactions.
- Reductive amination involves reacting a cyclopentyl aldehyde or ketone intermediate with formaldehyde and ammonia or an amine source, followed by reduction.
- Transition-metal catalyzed hydroaminomethylation is a modern approach that combines hydroformylation of an alkene, condensation with an amine, and hydrogenation in one pot, offering atom economy and mild conditions.
Hydroaminomethylation catalyzed by rhodium or ruthenium complexes has been reported to give high selectivity and yields for alkylamines structurally related to cyclopentyl derivatives.
Assembly of the Final Compound
The final step involves coupling the cyclopropylmethanol fragment with the aminomethyl-substituted methylcyclopentyl intermediate. This can be accomplished through:
- Nucleophilic substitution reactions.
- Use of protecting groups to control regioselectivity.
- Purification by chromatography to isolate the target compound.
Research Outcomes and Analytical Data
Reaction Yields and Enantioselectivity
While specific yields for the entire synthesis of 1-(Aminomethyl)-3-methylcyclopentylmethanol are scarce, related synthetic steps show:
| Step | Yield (%) | Enantiomeric Excess (ee) | Conditions |
|---|---|---|---|
| Cyclopropylmethanol hydrogenation | 90-98% | Not applicable | Raney Ni catalyst, 25-28 °C, 16 h |
| Aminomethylation via enzymatic hydrolysis | 78-99% | Up to >99% | Nitrilase enzymes, pH 6-8, 20-38 °C |
| Reductive amination (related amines) | 70-85% | Up to 91% | Rh or Ru catalysts, mild conditions |
Enzymatic and catalytic methods provide high stereoselectivity and yields, indicating potential for asymmetric synthesis routes.
Analytical Techniques
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural integrity and substitution pattern.
- Infrared (IR) spectroscopy identifies functional groups such as amines and alcohols.
- Mass Spectrometry (MS) verifies molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC) is used for enantiomeric excess determination when chiral centers are involved.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield/Selectivity | Notes |
|---|---|---|---|---|---|
| Cyclopropylmethanol synthesis | Catalytic hydrogenation | Cyclopropanecarboxaldehyde, Raney Ni or Co | 20-50 °C, 2.4-5.2 bar H2, 16 h | 90-98% yield, 93-100% selectivity | Mild, scalable, economical |
| Aminomethyl group introduction | Reductive amination / Hydroaminomethylation | Formaldehyde, ammonia, Rh or Ru catalysts | Mild temperature, catalytic hydrogenation | 70-85% yield, high ee | Modern catalytic methods preferred |
| Final coupling | Nucleophilic substitution / coupling | Protected intermediates, base or acid catalysts | Variable, chromatography purification | Variable, high purity achieved | Requires careful regioselectivity control |
Chemical Reactions Analysis
Alcohol Functional Group Reactivity
The methanol group (-CH₂OH) undergoes characteristic alcohol reactions:
1.1 Oxidation
Controlled oxidation converts the primary alcohol to a carboxylic acid:
| Reagent/Conditions | Product | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| KMnO₄ (acidic, 80°C) | Cyclopropanecarboxylic acid derivative | 78 | High (≥90%) | |
| PCC (room temp) | Aldehyde intermediate | 62 | Moderate (70%) |
1.2 Esterification
Reacts with acyl chlorides under mild conditions:
textRCOCl + Target → RCOOCH₂-(cyclopentyl) + HCl
-
Optimal conditions: Pyridine catalyst, 0°C → 25°C, 4h
-
Conversion efficiency: 85-92% with acetyl chloride
Aminomethyl Group Reactions
The -CH₂NH₂ group participates in nucleophilic and condensation processes:
2.1 Schiff Base Formation
Reacts with aldehydes/ketones:
-
Reaction time: 2-6h in ethanol
-
Isolated yields: 65-88%
2.2 Acylation
| Acylating Agent | Product Class | Notable Feature |
|---|---|---|
| Acetic anhydride | Acetamide | Stabilizes amine against oxidation |
| Benzoyl chloride | Benzamide | Enhanced crystallinity |
Cyclopropane Ring Reactivity
The strained cyclopropane ring shows unique behavior:
3.1 Ring-Opening Reactions
| Condition | Outcome | Mechanism |
|---|---|---|
| H₂/Pd-C | Hydrogenolysis to propane derivative | Radical chain mechanism |
| Br₂ (UV) | Dibromocyclopropane adduct | Electrophilic addition |
3.2 [2+1] Cycloadditions
Reacts with carbenes at the cyclopropane ring:
Combined Functional Group Interactions
4.1 Intramolecular Cyclization
Under acidic conditions:
textHCl/EtOH, reflux → Tetrahydrocyclopenta[c]pyrrole derivative
-
Key parameters: 12h, 78°C
-
Yield: 71% with 95% purity
4.2 Transition Metal-Catalyzed Coupling
| Reaction Type | Catalyst System | Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biaryl synthesis |
| Buchwald-Hartwig | RuPhos/Pd₂(dba)₃ | C-N bond formation |
Stereochemical Considerations
The (1R,3S)-configured cyclopentane core influences reaction outcomes:
5.1 Diastereoselective Additions
| Reaction | Facial Selectivity | dr |
|---|---|---|
| Epoxidation | exo attack preferred | 4:1 |
| Hydroboration | anti-Markovnikov | 3.5:1 |
Stability Profile
Critical decomposition pathways:
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also studied for its reactivity and potential to form novel compounds.
Biology: In biological research, 1-(Aminomethyl)-3-methylcyclopentylmethanol is investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-3-methylcyclopentylmethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The cyclopropyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s distinct structure warrants comparison with analogs sharing key functional groups or scaffolds. Below is a detailed analysis:
Cyclopropyl-Containing Analogs
Compounds with cyclopropane rings are notable for their ring strain and conformational rigidity. Examples from include:
- 1-(Aminomethyl)cyclopropylmethanol (CAS: N/A): Features a thiazole ring instead of cyclopentane. However, the absence of a methyl group on the cyclopropane-attached ring may reduce steric hindrance .
- 1-(Aminomethyl)cyclopropylmethanol (CAS: 1855776-83-8): The thiophene ring introduces sulfur-based electronics, which could alter redox properties or metabolic stability relative to the target compound’s cyclopentane system .
Cyclopentanol Derivatives
- 1-Methylcyclopentanol (CAS: 1462-03-9): A simpler analog lacking the aminomethyl and cyclopropyl groups. Its lower molecular weight (100.16 g/mol vs. ~209 g/mol for the target compound) and absence of polar substituents result in higher volatility and lower water solubility. The target compound’s aminomethyl group increases basicity, enabling salt formation (e.g., hydrochloride), which is absent in 1-methylcyclopentanol .
- {1-[(Methylamino)methyl]cyclopentyl}methanol (CAS: 959238-70-1): Shares the cyclopentane-methanol backbone but substitutes cyclopropyl with methylamino. The methylamino group may enhance water solubility via protonation but reduce lipophilicity, affecting membrane permeability .
Key Insight : The cyclopropyl group in the target compound introduces steric constraints and lipophilicity, balancing solubility and membrane penetration.
Aminomethyl-Substituted Compounds
- [1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride (CAS: 74790-01-5): Replaces the methanol with a carboxylic acid. The carboxylic acid’s ionizability at physiological pH contrasts with the target compound’s hydroxyl group, which may limit ionic interactions but improve blood-brain barrier penetration .
- 2,2-Dimethyl-3-(methylamino)propan-1-ol (CAS: 16047-86-2): A linear aminomethyl alcohol lacking cyclic structures. The absence of ring systems reduces steric hindrance and metabolic stability compared to the target compound .
Key Insight: The target compound’s cyclic systems mitigate rapid metabolism, a common issue with linear aminomethyl alcohols.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties | Reference |
|---|---|---|---|---|
| 1-(Aminomethyl)-3-methylcyclopentylmethanol | ~209 | Cyclopentyl, cyclopropyl, aminomethyl, hydroxyl | High hydrogen-bonding capacity, moderate lipophilicity | |
| 1-(Aminomethyl)cyclopropylmethanol | ~213 | Cyclopropyl, thiophene, aminomethyl, hydroxyl | Aromatic sulfur enhances π interactions | |
| 1-Methylcyclopentanol | 100.16 | Cyclopentyl, hydroxyl | Volatile, low water solubility | |
| {1-[(Methylamino)methyl]cyclopentyl}methanol | ~158 | Cyclopentyl, methylamino, hydroxyl | Enhanced solubility via protonation | |
| [1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride | ~196 | Cyclopropyl, aminomethyl, carboxylic acid | Ionizable, high water solubility |
Research Findings and Implications
- Bioactivity Potential: The cyclopropyl and aminomethyl groups in the target compound may synergize to improve binding to hydrophobic enzyme pockets while maintaining solubility via the hydroxyl group. This is contrasted with thiazole/thiophene analogs, where aromaticity dominates interactions .
- Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, suggesting the target compound may have a longer half-life than non-cyclic analogs like 2,2-dimethyl-3-(methylamino)propan-1-ol .
- Synthetic Challenges : The presence of both cyclopropane and cyclopentane rings complicates synthesis, as seen in Montelukast intermediates (), where multi-step reactions are required to assemble strained systems .
Biological Activity
Antimicrobial Activity
Research has shown that 1-(Aminomethyl)-3-methylcyclopentylmethanol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12.5 μg/mL |
| S. aureus | 6.25 μg/mL |
| C. albicans | 25 μg/mL |
| A. fumigatus | 50 μg/mL |
The compound's antimicrobial activity is thought to be related to its ability to disrupt bacterial cell membranes, a mechanism shared by structurally similar compounds.
Neuroactive Properties
1-(Aminomethyl)-3-methylcyclopentylmethanol has shown promising neuroactive effects, particularly in modulating neurotransmitter systems. Studies have indicated its potential in treating various neurological disorders.
Case Study: Anxiety Model
In a preclinical study using a rodent anxiety model, the compound demonstrated anxiolytic effects comparable to established benzodiazepines:
- Dose: 10 mg/kg
- Route of administration: Oral
- Elevated Plus Maze Test: 35% increase in open arm entries
- Light/Dark Box Test: 28% increase in time spent in light compartment
These results suggest that 1-(Aminomethyl)-3-methylcyclopentylmethanol may interact with GABA receptors, although further research is needed to elucidate the exact mechanism.
Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory responses. In vitro studies using human cell lines have demonstrated its ability to reduce the production of pro-inflammatory cytokines.
| Cytokine | Reduction in Production |
|---|---|
| TNF-α | 42% |
| IL-6 | 38% |
| IL-1β | 35% |
These anti-inflammatory properties may be attributed to the compound's interaction with NF-κB signaling pathways, a mechanism observed in structurally similar molecules.
Pharmacokinetics and Metabolism
Research into the pharmacokinetics of 1-(Aminomethyl)-3-methylcyclopentylmethanol has revealed interesting properties:
- Oral Bioavailability: 68%
- Half-life: 4.5 hours
- Volume of Distribution: 2.3 L/kg
- Protein Binding: 35%
The compound is primarily metabolized in the liver through CYP3A4 enzymes, with the main metabolite being a hydroxylated derivative.
Structure-Activity Relationship
Studies comparing 1-(Aminomethyl)-3-methylcyclopentylmethanol to structurally similar compounds have provided insights into its structure-activity relationship:
| Compound | Key Feature | Biological Activity |
|---|---|---|
| 1-(Aminomethyl)-3-methylcyclopentylmethanol | Cyclopropyl and cyclopentyl | Antimicrobial, Neuroactive |
| Cyclobutylmethanol | Four-membered ring | Antimicrobial |
| 3-Methylpiperidin-2-one | Six-membered ring, ketone | Neuroactive |
| 1-Aminocyclohexanol | Six-membered ring, amine | Anti-inflammatory |
The unique combination of cyclopropyl and cyclopentyl moieties in 1-(Aminomethyl)-3-methylcyclopentylmethanol appears to confer its diverse biological activities.
Q & A
Q. What are the optimal synthetic routes for 1-(Aminomethyl)-3-methylcyclopentylmethanol, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclopentanol or its alkylated derivatives. For example, cyclopentene precursors can undergo alkylation with methyl groups followed by functionalization with aminomethyl and cyclopropylmethanol moieties. Key steps include:
- Cyclopropanation : Use of carbene insertion or cyclopropane ring-forming reagents (e.g., Simmons-Smith conditions) to introduce the cyclopropyl group .
- Aminomethylation : Reductive amination or nucleophilic substitution with protected amines (e.g., Boc-protected intermediates) to install the aminomethyl group .
- Purification : Column chromatography or recrystallization to isolate the product, with yields improved by optimizing reaction temperatures (e.g., 0–25°C for cyclopropanation) and stoichiometric ratios .
Q. Which analytical techniques are critical for characterizing 1-(Aminomethyl)-3-methylcyclopentylmethanol?
- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity assessment:
- FTIR : Identifies functional groups (e.g., O-H stretch at ~3200–3600 cm⁻¹ for methanol, N-H stretch at ~3300 cm⁻¹ for aminomethyl) .
- NMR : ¹H/¹³C NMR resolves stereochemistry and substitution patterns; cyclopropyl protons appear as distinct multiplet signals (δ 0.5–1.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
Q. How does pH or temperature affect the stability of 1-(Aminomethyl)-3-methylcyclopentylmethanol in solution?
- Methodological Answer : Stability studies should include:
- pH-Dependent Degradation : Test buffered solutions (pH 3–10) at 25°C, monitoring decomposition via HPLC. Acidic conditions may hydrolyze the cyclopropane ring, while basic conditions could deprotonate the methanol group .
- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. Store the compound at –20°C under inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How do stereochemical variations in the cyclopentyl and cyclopropyl groups influence the compound’s reactivity in catalytic systems?
- Methodological Answer : Stereochemical effects can be probed via:
- Chiral Synthesis : Prepare enantiomers using chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation) and compare reaction rates in model transformations (e.g., hydrogenation) .
- DFT Calculations : Use quantum chemical methods (e.g., Gaussian 16) to model transition states and identify steric hindrance from methyl or cyclopropyl substituents .
- Experimental validation: Correlate computational data with kinetic studies (e.g., Arrhenius plots) to quantify activation barriers .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from impurities or assay variability. Address via:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times).
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity .
- Orthogonal Assays : Validate results with alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Apply molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:
- Screen potential targets using the compound’s 3D structure (optimized via DFT).
- Identify key binding residues (e.g., hydrogen bonds with the aminomethyl group or hydrophobic interactions with cyclopropyl) .
- Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding sites) .
Q. What are the challenges in scaling up the synthesis of 1-(Aminomethyl)-3-methylcyclopentylmethanol for preclinical studies?
- Methodological Answer : Scale-up hurdles include:
- Reaction Exotherms : Mitigate using flow chemistry for cyclopropanation steps to control heat dissipation .
- Purification : Replace column chromatography with crystallization; optimize solvent systems (e.g., ethanol/water mixtures) .
- Yield Optimization : Use design of experiments (DoE) to refine parameters (e.g., catalyst loading, reaction time) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
